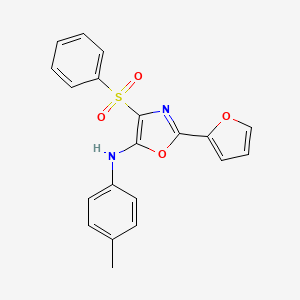

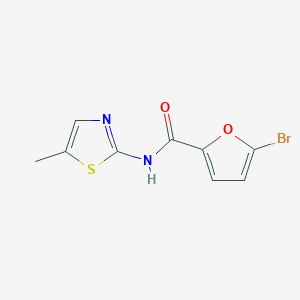

![molecular formula C10H11N3O2 B2616830 Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1956319-94-0](/img/structure/B2616830.png)

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate” is a compound with the molecular formula C10H11N3O2 . It belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Scientific Research Applications

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has numerous applications in scientific research. It is used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used to study the effects of drugs on biological systems. This compound has been used to study the structure and function of the enzyme adenosine deaminase, which is involved in the metabolism of adenosine and is implicated in several diseases. This compound has also been used to study the effects of drugs on the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.

Mechanism of Action

Target of Action

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate is a compound that belongs to the class of imidazo[4,5-b]pyridines It’s worth noting that imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activities .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been reported to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to influence various biochemical pathways .

Pharmacokinetics

Imidazole, a core structure in imidazo[4,5-b]pyridine, is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of this compound .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit a range of biological activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Advantages and Limitations for Lab Experiments

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a wide range of conditions. It is also relatively non-toxic, making it safe to use in experiments. However, it is important to note that this compound is a potent inhibitor of enzymes and proteins, and it should be used with caution.

Future Directions

There are numerous potential future directions for the use of Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate in scientific research. It could be used to study the structure and function of proteins and enzymes in greater detail, as well as to study the effects of drugs on biological systems. It could also be used to study the effects of environmental pollutants on biological systems. In addition, it could be used to develop new drugs and therapies for a variety of diseases. Finally, it could be used to study the effects of genetic mutations on biological systems.

Synthesis Methods

Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate can be synthesized from a variety of starting materials, including 3-methyl-2-imidazolecarboxaldehyde, 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, and 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid chloride. The synthesis involves the reaction of the starting material with a suitable base, such as potassium carbonate or sodium hydroxide, in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name |

methyl 2,3-dimethylimidazo[4,5-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-11-7-4-5-8(10(14)15-3)12-9(7)13(6)2/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEWSZBFYYXLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)N=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

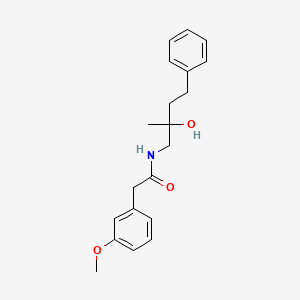

![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)

![6,7-Dimethylpyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B2616752.png)

![3-(2,6-dichlorophenyl)-1-methyl-7-(methylsulfanyl)-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B2616753.png)

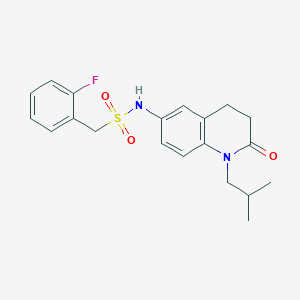

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2616755.png)

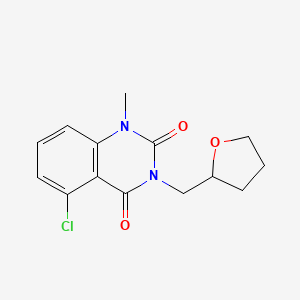

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2616759.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2616766.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2616769.png)